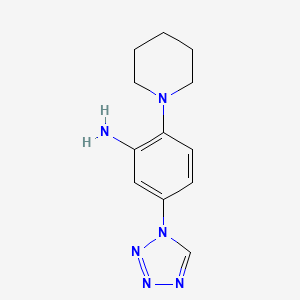
2-(piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a tetrazole group, and an aniline moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the tetrazole group and the aniline moiety. Common synthetic routes include:
Nitration: The initial step often involves the nitration of aniline to introduce a nitro group, which can then be reduced to an amine.
Piperidine Formation: Piperidine can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Tetrazole Formation: The tetrazole group can be introduced through the reaction of hydrazoic acid with a suitable precursor, often under acidic conditions.
Coupling Reactions: The final step involves the coupling of the piperidine and tetrazole groups with the aniline moiety, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form various derivatives, such as nitrobenzene or azobenzene.
Reduction: The nitro group in the compound can be reduced to an amine, leading to the formation of different amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or tetrazole groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Typical reducing agents include iron, tin, and hydrogen gas.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles, such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation Products: Nitrobenzene, azobenzene, and other oxidized derivatives.
Reduction Products: Various amines, including secondary and tertiary amines.
Substitution Products: Compounds with different functional groups replacing the piperidine or tetrazole moieties.
Scientific Research Applications
2-(Piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: It can serve as a probe for studying biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline exerts its effects depends on its molecular targets and pathways involved. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways can vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
2-(Piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline can be compared with other similar compounds, such as:
2-(Piperidin-1-yl)aniline: This compound lacks the tetrazole group, which may affect its reactivity and biological activity.
5-(1H-tetrazol-1-yl)aniline: This compound lacks the piperidine group, which may influence its solubility and binding properties.
2-(Piperidin-1-yl)-5-(1H-imidazol-1-yl)aniline: This compound has an imidazole group instead of a tetrazole group, which may result in different biological activities.
The uniqueness of this compound lies in its combination of the piperidine, tetrazole, and aniline moieties, which together provide a unique set of chemical and biological properties.
Properties
IUPAC Name |
2-piperidin-1-yl-5-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c13-11-8-10(18-9-14-15-16-18)4-5-12(11)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSIZNNEJZHGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N3C=NN=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
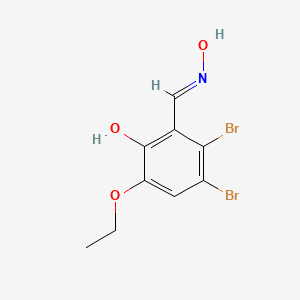
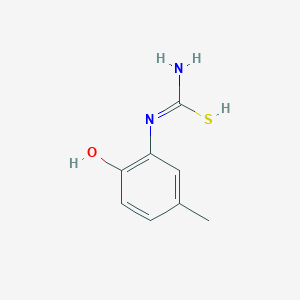
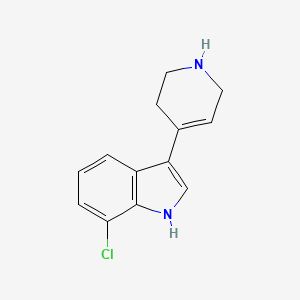
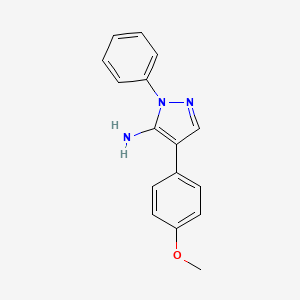
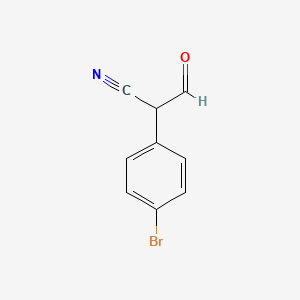
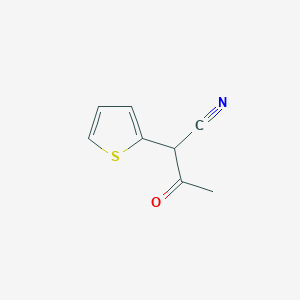
![ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825137.png)
![ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825145.png)
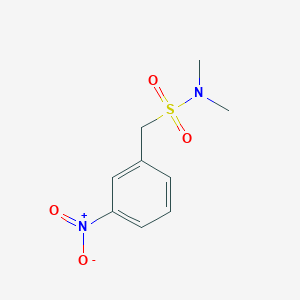
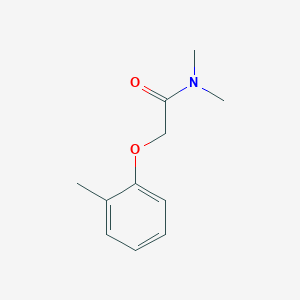
![[5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B7825164.png)
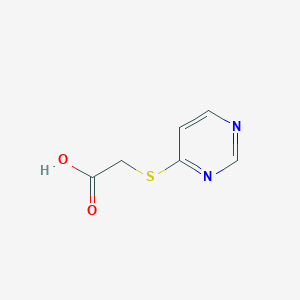
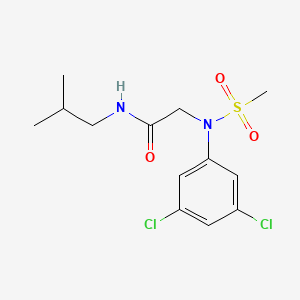
![N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B7825189.png)
